molecular formula C12H23NO3 B2438427 tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate CAS No. 1932139-02-0

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate

Cat. No.: B2438427
CAS No.: 1932139-02-0
M. Wt: 229.32
InChI Key: SYCPWHUVXAZZPW-NXEZZACHSA-N
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Description

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is a chemical compound with the molecular formula C12H23NO3. It is known for its unique structure, which includes a tert-butyl group, a hydroxycyclohexyl group, and a methylcarbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methylcyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the carbamate group can interact with nucleophilic amino acids. These interactions can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
  • tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
  • tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

Uniqueness

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the hydroxycyclohexyl group provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10(9)14/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCPWHUVXAZZPW-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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